Product packaging for Allylphosphonic dichloride(Cat. No.:CAS No. 1498-47-1)

Allylphosphonic dichloride

Cat. No.: B075532
CAS No.: 1498-47-1
M. Wt: 158.95 g/mol
InChI Key: LTHAMOYJECKDMD-UHFFFAOYSA-N
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Description

Allylphosphonic dichloride is a highly reactive and versatile organophosphorus compound that serves as a critical building block in synthetic organic chemistry and materials science. Its core value lies in its dichloride functional groups, which act as excellent leaving groups, making it a potent phosphorylating and phosphonating agent. This reagent is extensively used for the efficient introduction of the allylphosphonate moiety into target molecules, a key step in the synthesis of bioactive phosphonate and phosphate analogs. Primary research applications include the development of enzyme inhibitors, particularly against hydrolases, where the phosphonate group mimics the tetrahedral transition state of hydrolysis. Furthermore, this compound is instrumental in creating functionalized polymers, surface modifiers, and metal-chelating ligands. The allyl group offers a unique handle for further chemical manipulation via click chemistry or palladium-catalyzed reactions, such as the Heck coupling or deprotection to unmask a phosphonic acid. Its mechanism of action involves nucleophilic substitution, where the chloride atoms are displaced by nucleophiles like alcohols, amines, or thiols, resulting in stable phosphonate esters, amides, or thioesters. Researchers value this compound for its ability to impart specific physicochemical properties to molecules, facilitating studies in medicinal chemistry, chemical biology, and the development of advanced materials. Handle with care under inert, anhydrous conditions due to its high sensitivity to moisture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cl2OP B075532 Allylphosphonic dichloride CAS No. 1498-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dichlorophosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5Cl2OP/c1-2-3-7(4,5)6/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHAMOYJECKDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164384
Record name Allylphosphonic dichloride
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Molecular Weight

158.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498-47-1
Record name P-2-Propen-1-ylphosphonic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1498-47-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylphosphonic dichloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylphosphonic dichloride
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Synthetic Methodologies for Allylphosphonic Dichloride

Classical Halogenation Approaches

The traditional synthesis of allylphosphonic dichloride relies heavily on halogenation reactions, where hydroxy groups of phosphonic acids or their derivatives are replaced with chlorine atoms, or through addition reactions involving phosphorus chlorides.

Chlorination of Allylphosphonic Acid Derivatives

A fundamental method for preparing alkylphosphonic dihalides is the direct halogenation of the corresponding alkylphosphonic acids. This transformation can be achieved using various halogenating agents. While the direct chlorination of allylphosphonic acid is a viable route, many syntheses proceed via its esters. For instance, phosphonic acid diesters can be converted to the corresponding phosphonic acid ester chlorides by treatment with reagents like phosphorus pentachloride or oxalyl chloride, which can then be further processed. Another approach involves the deprotection of a diethyl phosphonate (B1237965) derivative using trimethylsilyl (B98337) bromide (TMSBr), followed by chlorination of the resulting phosphonic acid to yield the dichloride.

Reactions Involving Phosphorus Trichloride (B1173362) and Allyl Chlorides

A widely employed industrial method involves the reaction of an alkyl halide, such as allyl chloride, with phosphorus trichloride (PCl₃) in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃). In this process, allyl chloride is added to a suspension of anhydrous aluminum trichloride in an excess of phosphorus trichloride. The reaction forms an alkyltetrachlorophosphorane-aluminum chloride complex ([R-PCl₄·AlCl₃]). Subsequent hydrolysis of this complex yields the desired this compound. This method is advantageous for its use of readily available starting materials.

A typical procedure involves the dropwise addition of allyl chloride to a mixture of aluminum trichloride and phosphorus trichloride while maintaining the temperature below 40°C. The mixture is then stirred for a period to ensure complete reaction before the complex is hydrolyzed.

Utilization of Phosphorus Pentachloride and Phosphorus Oxychloride

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent used to convert phosphonic acids and their esters into phosphonic dichlorides. The reaction of PCl₅ with dialkyl or diaryl alkylphosphonates can cleanly produce the corresponding alkylphosphonic dihalides. One limitation of these protocols can be the requirement for relatively high temperatures and long reaction times.

Phosphorus oxychloride (POCl₃) can also be employed, often in conjunction with other reagents or to facilitate the breakdown of reaction complexes. For example, after forming a complex with AlCl₃ and PCl₃, phosphorus oxychloride can be added to the hot reaction mixture to precipitate an aluminum chloride-phosphorus oxychloride complex, which aids in the separation of the product. Furthermore, the reaction of an alkyl-aluminum dichloride with phosphorus oxychloride can generate an aluminum chloride complex of the alkylphosphonodichloridate, which can be isolated or used directly.

Application of Thionyl Chloride and Oxalyl Chloride

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective reagents for the chlorination of phosphonic acids and their derivatives, often under milder conditions than those required for PCl₅. The use of thionyl chloride for converting alkylphosphonic acids to their corresponding dichlorides is a well-established method. For example, O,O-dimethyl methylphosphonothioate reacts with thionyl chloride in the presence of catalytic pyridine (B92270) to yield methylphosphonic dichloride.

Oxalyl chloride, often used with a dimethylformamide (DMF) catalyst, provides a mild and facile route to alkylphosphonic dichlorides from bis(trimethylsilyl) phosphonates. It is also used to convert phosphonic monoesters to phosphonochloridates, which are key intermediates in the synthesis of phosphonopeptides and other complex molecules. The reaction of crude allyl phosphonic acid with oxalyl chloride has been documented as a step in the synthesis of phosphonic dichloride intermediates. The key advantage of these reagents is that the byproducts (sulfur dioxide, hydrogen chloride, carbon monoxide, carbon dioxide) are volatile gases, which simplifies the purification of the final product.

Catalytic Influence in Chlorination Reactions (e.g., Aluminum Trichloride)

Aluminum trichloride (AlCl₃) plays a crucial catalytic role, primarily as a potent Lewis acid, in several synthetic routes to this compound. Its most significant application is in the reaction between allyl chloride and phosphorus trichloride.

Table 1: Overview of Classical Synthesis Reactants for this compound

Starting Material(s) Key Reagent(s) Catalyst/Co-reagent Typical Byproducts Citation(s)
Allylphosphonic Acid / Esters Phosphorus Pentachloride (PCl₅) - POCl₃, Alkyl Halide, HCl
Allylphosphonic Acid / Esters Thionyl Chloride (SOCl₂) Pyridine (catalytic) SO₂, HCl
Allylphosphonic Acid / Esters Oxalyl Chloride ((COCl)₂) Dimethylformamide (DMF) CO, CO₂, HCl

Modern Synthetic Pathways

While classical halogenation methods are robust, modern synthetic chemistry often seeks pathways that offer milder conditions, higher selectivity, or improved efficiency. For this compound and related compounds, some alternative approaches have been developed.

One modern strategy involves the use of bis(trimethylsilyl) phosphonates, which can be converted to alkylphosphonic dichlorides under neutral conditions using reagents like phosphorus pentachloride or, more mildly, oxalyl chloride with a dimethylformamide catalyst. This method avoids the harsh conditions and strong acids or bases often associated with classical routes.

Another area of development is the use of different catalytic systems. While not strictly a "modern" invention, modifications to the aluminum chloride-catalyzed reaction have been explored to improve yields and simplify purification. Furthermore, the synthesis of related phosphonates, which can be precursors to the dichloride, has seen innovation. For example, the Michaelis-Arbuzov reaction, a cornerstone of phosphorus chemistry, can be used to form allylphosphonates from trialkyl phosphites and allyl halides, sometimes employing transition metal catalysts. These phosphonates can then be converted to the dichloride via chlorination.

Hydrosilylation reactions also present a modern approach. The addition of hydride silanes to this compound in the presence of catalysts like chloroplatinic acid can

Methods for Selective Dichloride Formation under Controlled Conditions

The synthesis of this compound can be achieved through several methods, most notably by the reaction of allyl halides with phosphorus trichloride in the presence of a Lewis acid catalyst. A common and effective procedure involves the use of aluminum trichloride (AlCl₃).

A typical synthesis begins with the dropwise addition of allyl chloride to a suspension of anhydrous aluminum trichloride in an excess of phosphorus trichloride (PCl₃). The reaction temperature is carefully controlled, generally kept below 40°C, to form an aluminum complex intermediate, [CH₂=CHCH₂PCl₄·AlCl₃]. This complex is then treated with a substance like acetone (B3395972) or tris(2-chloroethyl) phosphite (B83602) to yield the final this compound product. This method allows for the formation of the dichloride on a significant scale. Yields for this type of reaction, when applied to various alkyl chlorides, can range from 20-56%.

Another synthetic pathway involves a multi-step process where an allyl halide first undergoes a reaction with a phosphite, followed by chlorination. For instance, allyl bromide can be reacted with triethyl phosphite. The resulting product is then treated with chlorinating agents such as a combination of chlorotrimethylsilane (B32843) and oxalyl chloride to form this compound. This route is particularly useful when synthesizing precursors for further reactions, such as ring-opening polymerization.

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Catalyst/Additional Reagent Product Reference
Allyl chloride Phosphorus trichloride Aluminum trichloride / Acetone This compound
Allyl bromide / Triethyl phosphite (intermediate) Oxalyl chloride / Chlorotrimethylsilane Not Applicable This compound

Synthesis via Michaelis-Arbuzov Rearrangements Leading to Allylphosphonates

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a phosphorus-carbon bond and is the most widely used method for synthesizing phosphonates. The classical reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, which, through a quasiphosphonium salt intermediate, rearranges to form a dialkyl alkylphosphonate and an alkyl halide byproduct.

While the Michaelis-Arbuzov reaction does not directly yield this compound, it is the fundamental process for producing allylphosphonates (esters), which are important derivatives. These allylphosphonates can be synthesized from various starting materials:

From Allyl Halides: In a straightforward application, an allyl halide such as allyl bromide is reacted with a trialkyl phosphite (e.g., triethyl phosphite). This reaction produces the corresponding diethyl allylphosphonate.

From Morita–Baylis–Hillman (MBH) Alcohols and Adducts: A direct conversion of MBH alcohols or their acetates into allylphosphonates can be achieved by treatment with trialkyl phosphites. This method can proceed with or without a catalyst, sometimes requiring thermal conditions for the Arbuzov rearrangement to occur. For example, MBH acetates reacting with triethyl phosphite can yield a variety of diethyl allylphosphonates.

The reaction typically involves a three-step protocol beginning with the conversion of an alcohol to a better leaving group (like a mesylate or halide), followed by the reaction with the phosphite.

Table 2: Examples of Michaelis-Arbuzov Reactions for Allylphosphonate Synthesis

Substrate Reagent Product Type Reference
Allyl bromide Triethyl phosphite Diethyl allylphosphonate
Morita–Baylis–Hillman (MBH) acetates Triethyl phosphite Diethyl allylphosphonates
Ethyl α-(bromomethyl)acrylate Triethyl phosphite (2-(ethoxycarbonyl)allyl)phosphonic acid (after hydrolysis) ,,

Ring-Opening Polymerization Precursor Synthesis from this compound

This compound serves as a key intermediate in the synthesis of functional cyclic monomers designed for ring-opening polymerization (ROP). ROP is a powerful method for producing polymers with heteroatoms in the backbone, and using functional monomers allows for the creation of advanced materials.

A specific example is the synthesis of the five-membered cyclic allyl phosphonate monomer, 2-allyl-2-oxo-1,3,2-dioxaphospholane. The synthesis of this ROP precursor is a multi-step process where this compound is a central component:

Phosphonate Formation: The synthesis starts with the reaction of allyl bromide and triethyl phosphite.

Dichloride Intermediate: The resulting phosphonate is then converted to this compound using chlorotrimethylsilane and oxalyl chloride.

Ring-Closing Reaction: this compound is then reacted with a diol, such as ethylene (B1197577) glycol, in a ring-closing reaction. This step forms the final 2-allyl-2-oxo-1,3,2-dioxaphospholane monomer.

Table 3: Synthesis of ROP Monomer from this compound

Step Reactants Product Purpose Reference
1 This compound, Ethylene glycol 2-allyl-2-oxo-1,3,2-dioxaphospholane Ring-closing reaction to form the cyclic phosphonate monomer
2 2-allyl-2-oxo-1,3,2-dioxaphospholane Poly(allylphosphonate) Ring-Opening Polymerization

Chemical Reactivity and Mechanistic Investigations of Allylphosphonic Dichloride

Electrophilic Nature of the Phosphorus Center and Reactivity Trends

The phosphorus atom in allylphosphonic dichloride is a significant electrophilic center. This electrophilicity is due to the presence of two highly electronegative chlorine atoms and one oxygen atom bonded to the phosphorus, which withdraw electron density. youtube.com This makes the phosphorus atom susceptible to attack by nucleophiles. The reactivity of the phosphoryl group (P=O) in organophosphorus compounds is of ongoing interest due to its importance in biological and environmental chemistry. scispace.com

The general reactivity of phosphines, which are phosphorus(III) compounds, indicates that trialkylphosphines are more nucleophilic and reactive than triphenylphosphine. youtube.com In contrast, this compound is a phosphorus(V) compound with electronegative substituents (oxygen and chlorine), which enhances the electrophilic character of the phosphorus center. youtube.comwikipedia.org

A primary aspect of the reactivity of compounds like this compound is nucleophilic substitution at the tetracoordinate phosphorus center. nih.gov These reactions can occur through various mechanisms, including a concerted process with a single pentacoordinate transition state or a stepwise mechanism that involves a trigonal bipyramidal pentacoordinate intermediate. scispace.comsapub.org The specific reaction pathway is often influenced by the nature of the nucleophile, the leaving groups, and the solvent. sapub.org

Nucleophilic Substitution Reactions

This compound readily participates in nucleophilic substitution reactions with a range of nucleophiles, resulting in the formation of phosphonate (B1237965) esters and amides. The reaction with alcohols or phenols produces the corresponding phosphonate esters, while reactions with primary or secondary amines yield phosphonamides. These reactions are fundamental in organophosphorus chemistry for synthesizing a wide variety of compounds.

The synthesis of phosphonate esters from phosphonic dichlorides is a well-documented method. For example, the reaction of phosphonic dichlorides with alcohols can be promoted by a base to neutralize the hydrochloric acid byproduct. Similarly, the reaction with amines leads to the formation of P-N bonds, yielding phosphonamides. mdpi.comchemguide.co.ukchemguide.co.uk

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

NucleophileProduct TypeGeneral Reaction
Alcohol (R'OH)Phosphonate EsterCH₂=CHCH₂P(O)Cl₂ + 2 R'OH → CH₂=CHCH₂P(O)(OR')₂ + 2 HCl
Amine (R'R''NH)PhosphonamideCH₂=CHCH₂P(O)Cl₂ + 2 R'R''NH → CH₂=CHCH₂P(O)(NR'R'')₂ + 2 R'R''NH₂Cl
Thiol (R'SH)Thiophosphonate EsterCH₂=CHCH₂P(O)Cl₂ + 2 R'SH → CH₂=CHCH₂P(O)(SR')₂ + 2 HCl

The mechanism for nucleophilic substitution at the phosphorus center of this compound generally proceeds through an addition-elimination pathway. chemguide.co.ukchemguide.co.uk

Reaction with Alcohols: The reaction with an alcohol typically follows an SN2-type mechanism at the phosphorus atom. openstax.org The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic phosphorus center, which is followed by the departure of a chloride ion. The reaction of primary and secondary alcohols with reagents such as thionyl chloride and phosphorus tribromide also proceeds via an SN2 mechanism. openstax.orglibretexts.org In the case of phosphonic dichlorides, the initial attack of the alcohol forms a pentacoordinate intermediate. nih.govyoutube.com The subsequent elimination of a chloride ion, followed by a second substitution, results in the formation of the phosphonate diester.

Reaction with Amines: The reaction with amines to form amides also occurs through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The nitrogen atom of the amine attacks the electrophilic phosphorus atom, forming a tetrahedral intermediate. chemguide.co.uk This is followed by the elimination of a chloride ion. A second amine molecule can then act as a base to remove a proton from the nitrogen, and a second substitution reaction takes place to produce the diamide. chemguide.co.ukmnstate.edumnstate.edu

Reaction with Thiols: As sulfur analogs of alcohols, thiols react in a similar fashion. chemistrysteps.com The sulfur atom of the thiol is a strong nucleophile that attacks the phosphorus center. youtube.commasterorganicchemistry.com This is followed by the elimination of the chloride leaving groups to form the corresponding thiophosphonate esters. This reaction is analogous to the Williamson ether synthesis, where a thiolate anion, formed by the deprotonation of the thiol, acts as the nucleophile in an SN2 reaction. masterorganicchemistry.com

Reactivity of the Allylic Moiety

The allyl group in this compound also has its own characteristic reactivity, mainly involving the carbon-carbon double bond.

The double bond of the allyl group is capable of undergoing free-radical addition reactions. wikipedia.org In these reactions, a radical species adds to the double bond, a process that is typically initiated by heat or light. wikipedia.org The radical adds to the less substituted carbon of the double bond, which leads to the formation of a more stable radical intermediate on the more substituted carbon, continuing the chain reaction. wikipedia.org This type of reaction enables the modification of the allyl side chain. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of radical addition to alkenes are well understood. wikipedia.org Recent research has also investigated the use of photoredox catalysis to initiate phosphoranyl radical fragmentation reactions, which involve the addition of radicals to phosphorus(III) species to create P(IV) phosphoranyl radical intermediates. princeton.edu

The allyl double bond can take part in cycloaddition reactions, such as the Diels-Alder reaction, where it can function as the dienophile. libretexts.orglibretexts.org In a [4+2] cycloaddition, the dienophile reacts with a conjugated diene to create a six-membered ring. libretexts.orgnih.gov The reactivity of the dienophile in a Diels-Alder reaction is increased by the presence of electron-withdrawing groups. libretexts.org The phosphonic dichloride group is electron-withdrawing, which should activate the allyl double bond for these types of reactions. Cycloaddition reactions are a valuable tool for constructing cyclic and heterocyclic systems. nih.gov There have also been reports of novel (n + 1 + 1) cycloaddition reactions involving organophosphorus compounds, which lead to the formation of cyclic tetraphosphonium dications. nih.gov

Hydrolysis Processes and Resulting Species

The hydrolysis of this compound is a significant reaction that leads to the formation of allylphosphonic acid. This process involves the sequential substitution of the two chlorine atoms by hydroxyl groups from water. The phosphorus-chlorine bonds in this compound are susceptible to nucleophilic attack by water molecules.

The mechanism is analogous to the hydrolysis of other acyl chlorides and phosphonic dichlorides. It begins with the nucleophilic attack of a water molecule on the electrophilic phosphorus atom. This is followed by the elimination of a chloride ion and a proton to form the P-OH bond. This process is then repeated for the second chlorine atom.

Detailed Research Findings

Research into the hydrolysis of similar organophosphorus compounds indicates that the reaction proceeds through a nucleophilic substitution mechanism at the phosphorus center. The phosphorus atom in this compound is electron-deficient due to the electronegativity of the two chlorine atoms and the phosphoryl oxygen, making it a prime target for nucleophiles like water.

C₃H₅P(O)Cl₂ + 2H₂O → C₃H₅P(O)(OH)₂ + 2HCl

The process can be broken down into two main steps:

First Hydrolysis Step: Formation of the intermediate, allylphosphonic chloridic acid. C₃H₅P(O)Cl₂ + H₂O → C₃H₅P(O)(OH)Cl + HCl

Second Hydrolysis Step: Formation of the final product, allylphosphonic acid. C₃H₅P(O)(OH)Cl + H₂O → C₃H₅P(O)(OH)₂ + HCl

Due to the high reactivity of the P-Cl bond, the intermediate species, allylphosphonic chloridic acid, is typically not isolated and the reaction proceeds to completion to form the dihydroxy product.

Synthesis and Functionalization of Allylphosphonic Dichloride Derivatives

Design and Synthesis of Phosphonate (B1237965) Esters and Amides

The synthesis of phosphonate esters and amides from allylphosphonic dichloride is a fundamental transformation that provides access to a broad spectrum of organophosphorus compounds. These reactions typically involve the nucleophilic substitution of the chlorine atoms by alcohols or amines.

The reaction of this compound with diethylamine (B46881) in the presence of triethylamine (B128534) as a base yields the corresponding phosphonic diamide. thieme-connect.de This method is straightforward, involving the dropwise addition of the dichloride to a solution of the amine and base in a suitable solvent like carbon tetrachloride. thieme-connect.de The reaction proceeds with stirring and subsequent filtration to remove the triethylamine hydrochloride salt. thieme-connect.de

Similarly, phosphonate esters can be prepared by reacting this compound with alcohols. While the direct reaction with simple alcohols is feasible, mixed phosphonate esters, containing two different ester groups, can also be synthesized. mdpi.com This often requires a stepwise approach or the use of specific activating agents. mdpi.comgoogle.com For instance, phosphonylaminium salts have been employed for the synthesis of mixed n-alkylphosphonate diesters. mdpi.com

The synthesis of phosphonamides can also be achieved through various other methods, including the Arbuzov reaction, nucleophilic displacement, and alkylation of phosphorus acid diamides. beilstein-journals.org The condensation of diamines with phosphonic acid dichlorides is a particularly common and effective method for creating cyclic phosphonamides. beilstein-journals.org

Development of Cyclic Phosphonates and Related Heterocycles

Cyclic phosphonates, also known as phostones, and related phosphorus-containing heterocycles are of significant interest due to their unique structural features and potential biological activities. umsl.edu The synthesis of these compounds often utilizes this compound as a key starting material.

One common strategy for the synthesis of cyclic phosphonates involves the intramolecular cyclization of a suitable precursor derived from this compound. umsl.edunih.gov For example, the reaction of this compound with a diol can lead to the formation of a cyclic phosphonate ester. The choice of reaction conditions, such as the presence of a base, can influence the yield and stereochemistry of the cyclization.

Furthermore, the development of phosphorus heterocycles containing P-C-O or P-C-N linkages has been an active area of research. umsl.edu These syntheses often involve the reaction of this compound with bifunctional molecules containing both a hydroxyl and an amino group, or two amino groups. thieme-connect.de The reaction of an alkylphosphonic dichloride with an amino alcohol in the presence of a base is a simple procedure for preparing cyclic alkylphosphonic amides. thieme-connect.de

Preparation of Functionalized Phosphonamides for Stereocontrolled Synthesis

Functionalized phosphonamides derived from this compound are valuable reagents in stereocontrolled synthesis, enabling the asymmetric formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.org

The condensation of this compound with chiral diamines is a widely used method to produce chiral phosphonamide reagents. beilstein-journals.org For example, reaction with (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane yields a C2-symmetric cyclic phosphonamide. beilstein-journals.org These chiral auxiliaries can then be used to direct the stereochemical outcome of subsequent reactions.

Asymmetric Alkylation Methodologies

Chiral phosphonamides serve as powerful tools for asymmetric alkylation reactions. beilstein-journals.org Deprotonation of the α-carbon of the allyl group in a chiral phosphonamide generates a stabilized carbanion. beilstein-journals.org Subsequent reaction of this carbanion with an alkyl halide proceeds with high diastereoselectivity, controlled by the chiral scaffold of the phosphonamide. beilstein-journals.org The resulting α-substituted phosphonamides can then be hydrolyzed to afford enantiomerically enriched α-substituted allylphosphonic acids. beilstein-journals.org This methodology has been successfully applied in the synthesis of various target molecules. beilstein-journals.org

The stereoselectivity of the alkylation is influenced by the structure of the chiral diamine and the reaction conditions. The attack of the electrophile typically occurs from a specific face of the phosphonamide anion, leading to a predictable stereochemical outcome. beilstein-journals.org

Stereoselective Nucleophilic Displacement Reactions at Phosphorus

The phosphorus atom in phosphonamides is a stereogenic center, and nucleophilic displacement reactions at this center can proceed with a high degree of stereocontrol. beilstein-journals.orgmdpi.comresearchgate.net This provides a powerful method for the synthesis of optically active phosphonamides with diverse functionalities. researchgate.net

The reaction of a chiral phosphonamidic chloride with a nucleophile, such as an alcohol or another amine, can proceed with either inversion or retention of configuration at the phosphorus center, depending on the reaction mechanism. mdpi.comresearchgate.net The stereochemical outcome is often influenced by the nature of the nucleophile, the leaving group, and the solvent. mdpi.com For instance, the reaction of diastereomerically pure cyclic thiophosphoryl chlorides with nucleophiles like hydroxide (B78521) or methoxide (B1231860) has been shown to proceed with inversion of configuration at phosphorus. mdpi.com This stereospecificity is crucial for the synthesis of complex chiral organophosphorus compounds. researchgate.net

Generation of Phosphorus-Containing Polyols for Polymer Applications

This compound can be utilized as a precursor for the synthesis of phosphorus-containing polyols, which are valuable monomers for the preparation of flame-retardant polymers, particularly polyurethanes. google.compinfa.eunih.gov These reactive flame retardants can be chemically incorporated into the polymer matrix, leading to improved compatibility and permanence compared to additive flame retardants. google.compinfa.eu

The synthesis of these polyols typically involves the reaction of this compound with a polyol, followed by further functionalization. The resulting phosphorus-containing polyol possesses reactive hydroxyl groups that can participate in polymerization reactions. google.com The incorporation of these phosphorus-containing polyols into polyurethane foams has been shown to enhance their flame retardancy and smoke suppression properties. nih.gov The phosphorus acts in both the gas and condensed phases to inhibit combustion. nih.gov

Applications of Allylphosphonic Dichloride in Polymer Science

Monomer Design and Polymerization Studies

The unique structure of allylphosphonic dichloride allows for its derivatives to be used in various polymerization techniques, leading to polymers with phosphorus-containing side chains.

Derivatives of allylphosphonic acid can be polymerized to form polymers with acidic P-OH groups in their side chains. mdpi.com For instance, after hydrolysis of the dichloride, the resulting allylphosphonic acid can participate in polymerization reactions. google.com However, the direct free-radical polymerization of allyl monomers often results in low molecular weight polymers due to degradative chain transfer involving the allylic hydrogen atoms.

To overcome this, copolymerization with more reactive monomers is a common strategy. For example, graft copolymers have been synthesized using the polyester (B1180765) formed from allylphosphinic acid dichloride (a related compound) and diphenylolpropane, which was then copolymerized with methyl methacrylate (B99206) and styrene. acs.org Similarly, derivatives like vinylphosphonic acid dichloride, a structural analog, can undergo free-radical polymerization using initiators like AIBN, followed by hydrolysis to yield poly(vinylphosphonic acid). mdpi.comencyclopedia.pub The reactivity of phosphorus-containing acrylate (B77674) monomers has also been studied, with some showing a high tendency for crosslinking during polymerization. researchgate.net

Table 1: Research Findings on Copolymerization of Phosphorus-Containing Monomers

Monomer SystemPolymerization MethodKey FindingReference
Polyester from allylphosphinic acid dichloride and diphenylolpropane with methylmethacrylate/styreneGraft CopolymerizationSuccessful synthesis of graft copolymers, demonstrating the utility of allyl phosphorus compounds in creating complex polymer architectures. acs.org
Vinylphosphonic acid dichloride (CH2=CHP(O)Cl2)Free-Radical PolymerizationCan be polymerized with an AIBN initiator, followed by hydrolysis to produce poly(vinylphosphonic acid) (PVPA). mdpi.comencyclopedia.pub
Methyl methacrylate and CH2=C(Me)C(O)OCH2P(O)(OMe)OHAIBN-initiated CopolymerizationReactivity ratios (r1=0.98, r2=1.03) confirm similar reactivity between conventional and phosphonated acrylates. mdpi.comencyclopedia.pub

Ring-opening polymerization (ROP) is a powerful technique for producing polymers with controlled molecular weights and architectures from cyclic monomers. wikipedia.orgiaamonline.orgmdpi.com this compound is a key precursor for synthesizing such cyclic monomers.

A notable example involves a three-step reaction to create a cyclic phosphonate (B1237965) monomer bearing an allyl group. rsc.org

First, an Arbuzov reaction between allyl bromide and triethyl phosphite (B83602) is performed.

Next, the product is reacted with chlorotrimethylsilane (B32843) and oxalyl chloride to form allylphosphonic acid dichloride.

Finally, a ring-closing reaction with a diol, such as ethylene (B1197577) glycol, yields the desired cyclic phosphonate monomer. rsc.org

These allyl-functional cyclic monomers can then be polymerized via ROP to create linear polymers with pendant allyl groups. rsc.orgacs.org The process is often driven by the relief of ring strain in the monomer, and various catalytic systems (anionic, cationic, organometallic) can be employed. wikipedia.orgmdpi.com The resulting polymers have a defined structure and possess reactive allyl groups that are available for further modification. acs.org

Polymer Modification and Functionalization Strategies

The allyl group incorporated into polymers via monomers derived from this compound provides a versatile handle for subsequent chemical modifications.

Post-polymerization modification (PPM) is an effective strategy for introducing diverse functionalities into a polymer after its initial synthesis. acs.orgnih.gov The pendant allyl groups on polymers derived from this compound are ideal for PPM. These terminal alkenes can undergo a variety of high-efficiency chemical reactions, often referred to as "click" chemistry. acs.org

One of the most common PPM reactions involving the allyl group is the thiol-ene reaction. acs.orgnih.gov This radical-mediated addition of a thiol to the alkene is highly efficient and can be carried out under mild conditions. acs.org This allows for the attachment of a wide range of molecules, provided they contain a thiol group, enabling the synthesis of a library of functional polymers from a single parent polymer. acs.org Other modifications include allylic C-H amination and palladium-catalyzed Tsuji-Trost reactions, which further expand the scope of accessible polymer functionalities. rsc.orgwisc.edu

The structure of a polymer, or its architecture, plays a crucial role in determining its final properties. cmu.edu this compound can be used to create various polymer architectures, including linear, branched, and cross-linked network structures. cmu.educardiff.ac.uk

For example, it can be reacted with diols or other polyols to form phosphorus-containing polyesters or polyols. acs.orgkoreascience.kr These resulting polymers inherently contain phosphorus and can be designed as linear chains or as branched prepolymers for creating network structures. cmu.edukoreascience.kr In one study, phosphorus-containing polyols were synthesized by reacting this compound (APDC) with ethylene glycol. These polyols were then reacted with diisocyanates to form cross-linked polyurethane networks with enhanced flame retardancy. koreascience.kr The control over the polymer's primary chain length and the density of crosslinks allows for the fine-tuning of the material's thermomechanical properties. rsc.org

Enhancement of Polymer Performance Characteristics

The incorporation of units derived from this compound into polymers can significantly enhance their performance, most notably their flame retardancy and adhesion.

The presence of phosphorus is key to improving the flame retardant properties of polymers. cnrs.frmdpi.com During combustion, the phosphorus compounds can act in either the gas phase (interrupting the combustion cycle) or the condensed phase (promoting the formation of a protective char layer). cnrs.frmdpi.com This char layer insulates the underlying polymer from heat and oxygen, reducing the release of flammable volatiles. cnrs.fr

In a study on polyurethanes, the incorporation of polyols derived from this compound led to a significant improvement in fire safety. koreascience.kr As the phosphorus content increased, the amount of char formed during thermal decomposition also increased. This resulted in the polyurethane achieving a V-0 rating in the UL-94 vertical burning test with a phosphorus content as low as 0.5 wt%. koreascience.kr Similarly, the introduction of phosphorus-containing monomers into polylactic acid (PLA) and epoxy resins has been shown to be highly effective in improving their fire resistance. cnrs.frmdpi.com

The polar phosphonic acid or phosphonate ester groups can also improve the adhesion of polymers to various substrates, including metals and ceramics. vt.eduresearchgate.net These groups can form strong interactions, such as hydrogen bonds or coordinate bonds, with the surface, enhancing the interfacial strength. nih.govresearchgate.net Surface modification of polymer films to introduce polar functional groups is a common strategy to increase surface free energy and improve wettability, which are critical for good adhesion. researchgate.netresearchgate.net

Table 2: Performance Enhancement of Polymers with this compound Derivatives

Polymer MatrixDerivative UsedPerformance EnhancementMechanism/Key ResultReference
Polyurethane (PU)Polyols from APDC and ethylene glycolFlame RetardancyAchieved UL-94 V-0 rating at 0.5 wt% phosphorus content due to increased char formation. koreascience.kr
Polylactic Acid (PLA)Polymeric acrylate-based flame retardantsFlame RetardancyAchieved UL-94 V-0 rating with 10% loading; acts mainly through a gas-phase mechanism. mdpi.com
Epoxy ResinPhosphorus-containing curing agentsFlame RetardancyHigh char yields and high limiting oxygen index (LOI) values were observed. cnrs.fr
Various PolymersPhosphonate-functional copolymersAdhesionPhosphonate groups bind strongly to hydroxyapatite (B223615), a component of bone and teeth. vt.edu

Research into Flame Retardancy Mechanisms

This compound is a key intermediate in the synthesis of reactive organophosphorus flame retardants. Unlike additive flame retardants that are physically blended into a polymer, reactive flame retardants like those derived from this compound are covalently bonded to the polymer matrix. The presence of the allyl group allows the molecule to be grafted into the polymer's molecular structure through copolymerization. This integration ensures that the flame-retardant properties are permanent and prevents the additive from migrating to the surface or leaching out over time, which can preserve the material's mechanical properties.

The flame-retardant action of these phosphorus compounds is multifaceted, occurring in both the gas and condensed (solid) phases of combustion.

Gas-Phase Mechanism: During combustion, the phosphorus-containing segments of the polymer decompose to produce volatile, phosphorus-based radicals (such as PO• and HPO•). These radicals act as scavengers in the flame, interrupting the chain reactions of highly reactive hydrogen (H•) and hydroxyl (HO•) radicals that propagate fire. This "radical trap" mechanism cools the system and reduces the supply of flammable gases.

Condensed-Phase Mechanism: In the solid polymer, the phosphorus compounds decompose to form phosphoric acid substances. These substances promote the dehydration and carbonization of the polymer, leading to the formation of a stable, insulating layer of char on the surface. This char layer acts as a physical barrier, shielding the underlying polymer from heat, limiting the release of flammable volatile gases, and restricting the flow of oxygen to the material.

Research on diethyl allylphosphonate, a derivative of this compound, demonstrates these principles effectively. When incorporated into an unsaturated resin, it shows good compatibility and significantly enhances its fire resistance.

Property Unsaturated Resin Resin + Diethyl Allylphosphonate Finding Source
Limiting Oxygen Index (LOI) Not SpecifiedIncreasedThe LOI shows a marked improvement as the concentration of the flame retardant increases.
Flame Retardancy FlammableGoodDemonstrates effective flame-retardant performance.

Table 1: Flammability improvements in unsaturated resin with the addition of diethyl allylphosphonate.

Development of Polymer Additives (e.g., Plasticizers)

Many organophosphate esters are known to function as both flame retardants and plasticizers, additives that increase a material's flexibility and ease of processing. While traditional plasticizers are additive and can leach out, the reactive nature of this compound allows for the development of "internal" or polymeric plasticizers that become a permanent part of the polymer structure.

When derivatives of this compound, such as diethyl allylphosphonate, are copolymerized into a polymer matrix, they can alter the polymer's mechanical properties. Research has shown that incorporating diethyl allylphosphonate into fiberglass-reinforced plastics not only improves flame retardancy but also enhances the material's bending strength. This improvement in mechanical properties indicates that the additive is modifying the polymer matrix, a key function of plasticizers and other performance-enhancing additives. This dual functionality makes such compounds highly valuable for creating safer and more durable polymer materials.

Property Unsaturated Resin Resin + Diethyl Allylphosphonate Finding Source
Bending Strength Not SpecifiedIncreasedThe bending strength of the fiberglass-reinforced plastic improves as the amount of diethyl allylphosphonate increases.
Compatibility N/AGoodThe flame retardant shows good compatibility with the unsaturated resin.

Table 2: Mechanical property enhancements from the addition of diethyl allylphosphonate.

Materials Science Applications of Allylphosphonic Dichloride and Its Derivatives

Surface Modification of Inorganic Materials

The ability of phosphonic acids, readily derived from allylphosphonic dichloride, to form strong bonds with metal oxide surfaces has been extensively leveraged for the surface modification of inorganic materials. This modification can impart new properties to the inorganic phase, such as hydrophobicity or biocompatibility, and can create a robust interface for the development of composite materials.

A significant application of this compound derivatives is in the surface modification of bioceramics, which are materials designed to be used in the body for the repair or replacement of diseased or damaged tissue. Calcium phosphate-based bioceramics, such as hydroxyapatite (B223615) (HAp) and fluorapatite (B74983) (FAp), are of particular interest due to their chemical similarity to the mineral component of bone. However, their use in load-bearing applications is often limited by their brittleness.

To address this, researchers have explored the grafting of phosphonic acid derivatives onto the surface of these bioceramics to act as coupling agents. In a typical approach, this compound is first hydrolyzed to allylphosphonic acid. This tailored molecule is then incorporated onto the surface of calcium phosphate (B84403) materials during their synthesis, for instance, via a wet chemical co-precipitation method.

The success of this grafting process has been confirmed through various characterization techniques. For example, Fourier Transform Infrared (FTIR) and Raman spectroscopy have shown the presence of the C=C double bond from the allyl group on the surface of the modified calcium phosphate, indicating successful grafting. X-ray Photoelectron Spectroscopy (XPS) analysis has further corroborated these findings by showing a significant increase in the surface carbon-to-calcium ratio on the grafted material compared to the unmodified bioceramic. Studies have also compared the reactivity of different bioceramics, noting that hydroxyapatite surfaces appear to be more reactive towards grafting with phosphonic dichlorides than fluorapatite surfaces, likely due to differences in their specific surface area.

Table 1: Spectroscopic Evidence for Grafting of Allylphosphonic Acid onto Calcium Phosphate

Characterization Technique Observation Implication Reference
FTIR Spectroscopy Presence of C=C peak (~1650 cm⁻¹) and reduction in hydroxyl peak intensity. Confirms the presence of the allyl group on the surface and suggests interaction with the calcium phosphate.
Raman Spectroscopy Presence of C=C peak (~1635 cm⁻¹). Further confirms the retention of the allyl functionality after grafting.
X-ray Photoelectron Spectroscopy (XPS) Threefold increase in the surface carbon/calcium ratio. Provides quantitative evidence of the organic coupling agent on the bioceramic surface.

The primary motivation for grafting allylphosphonic acid onto bioceramics is to create a strong and stable interface between the inorganic filler and a polymer matrix in a biocomposite. The allyl group, now present on the surface of the bioceramic particles, acts as a reactive site that can covalently bond with a polymer matrix during a subsequent polymerization step. This chemical bonding is anticipated to significantly improve the load transfer between the matrix and the reinforcement, leading to a composite material with enhanced mechanical properties, such as strength and toughness.

The use of phosphonic acid-based coupling agents promotes a more uniform dispersion of the bioceramic nanoparticles within the polymer matrix. This improved dispersion, coupled with strong interfacial bonding, is crucial for overcoming the limitations of simple physical mixtures of ceramics and polymers, where weak interfaces can lead to mechanical failure. The result is a chemically bonded biocomposite where the grafted calcium phosphate is covalently linked to the polymer, a significant step towards creating materials with the strength required for bone replacement applications. This approach offers a new pathway for developing biocomposites with superior performance for clinical applications.

The effectiveness of phosphonic acids as coupling agents stems from their ability to form strong and stable bonds with metal oxide surfaces. The interaction is generally understood to occur between the phosphonic acid group (-P(O)(OH)₂) and the metal or calcium ions on the surface of the bioceramic. Spectroscopic evidence, such as the reduction in the intensity of phosphate-related peaks in FTIR spectra, suggests a direct interaction and bonding.

The nature of this bond can be complex. Studies on the adsorption of organophosphonic acids onto calcium hydroxyapatite have shown that at low concentrations, covalently attached monolayers are formed. The interaction can lead to the formation of P-O-P bonds between the grafted molecule and the surface phosphate groups. The stability of these phosphonate-metal oxide bonds is often superior to other common linking chemistries, such as silanes on non-silica substrates, making them highly robust for surface modification.

Advanced Functional Materials Development

The reactivity of this compound makes it a valuable

Allylphosphonic Dichloride in Complex Organic Synthesis

Reagent for Diverse Organophosphorus Compound Synthesis

Allylphosphonic dichloride is a key starting material for a variety of organophosphorus compounds. The two chlorine atoms are reactive and can be readily displaced by nucleophiles such as alcohols, phenols, and amines, leading to the formation of the corresponding phosphonic esters and amides. The allyl group can also participate in various reactions, including addition and oxidation, further expanding its synthetic utility.

The preparation of alkylphosphonic dichlorides, such as this compound, can be achieved through methods like the reaction of alkyl chlorides with phosphorus trichloride (B1173362) and aluminum trichloride. thieme-connect.de For instance, allyl chloride can be reacted with phosphorus trichloride in the presence of anhydrous aluminum trichloride to form an aluminum complex, which is then treated to yield this compound. thieme-connect.de These dichlorides are foundational intermediates for other compounds. chemistryviews.orgarchive.org

Below is a table summarizing some of the transformations of this compound:

Reagent(s)Product TypeGeneral Reaction
Alcohols (ROH)Phosphonic DiestersC₃H₅P(O)Cl₂ + 2 ROH → C₃H₅P(O)(OR)₂ + 2 HCl
Amines (RNH₂)Phosphonic DiamidesC₃H₅P(O)Cl₂ + 4 RNH₂ → C₃H₅P(O)(NHR)₂ + 2 RNH₃Cl
Water (H₂O)Phosphonic AcidC₃H₅P(O)Cl₂ + 2 H₂O → C₃H₅P(O)(OH)₂ + 2 HCl
Grignard Reagents (RMgX)Tertiary Phosphine OxidesC₃H₅P(O)Cl₂ + 2 RMgX → C₃H₅P(O)R₂ + 2 MgXCl

This table illustrates the general reactivity of phosphonic dichlorides.

Precursor for Pharmaceutical and Agrochemical Intermediates

The reactivity of this compound makes it a valuable precursor for creating intermediates used in the pharmaceutical and agrochemical industries. evonik.com Organophosphorus compounds are integral to many commercial products, including pesticides and herbicides. evonik.comgoogle.com The synthesis of thionophosphonic acid esters, known for their insecticidal properties, often starts from alkyl-thiono-phosphonic acid dichlorides, which are relatives of this compound. google.com The ability to introduce the phosphonate (B1237965) group into various molecular scaffolds is crucial for developing new active ingredients in these fields.

Key intermediates derived from this compound include:

Allylphosphonic acid monoesters and diesters: Used in the synthesis of more complex molecules with potential biological activity.

Allylphosphonamidates: Serve as building blocks for phosphonopeptides and other bioactive compounds.

Vinylphosphonates: Can be synthesized from allylphosphonates and are used in polymer chemistry and as synthetic intermediates.

Application as a Coupling Agent (e.g., in Peptide Synthesis)

In peptide synthesis, the formation of an amide bond between two amino acids is a critical step that requires the activation of a carboxylic acid. globalresearchonline.netamericanpeptidesociety.org While not used directly, phosphonic dichlorides like this compound are precursors to the phosphonochloridates that can act as coupling agents. nih.govencyclopedia.pub The dichloride is first reacted with an alcohol to form a phosphonic monochloridate. This monochloridate is a reactive species that can then activate the carboxyl group of an N-protected amino acid, facilitating its coupling with the amino group of another amino acid or peptide. nih.govnih.gov

This method is part of a broader class of techniques using organophosphorus reagents to form peptide bonds. researchgate.net Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common, but phosphorus-based reagents offer alternative reactivity. globalresearchonline.netpeptide.com The use of phosphonochloridates is a key strategy in the synthesis of phosphonopeptides, where a phosphonamidate bond replaces a standard peptide bond. nih.govencyclopedia.pub

Utility in the Synthesis of Biologically Active Molecules

The unique structural and electronic properties of the phosphonate group make it a valuable surrogate for carboxylates or phosphates in biologically active molecules. This compound serves as a key reagent for introducing this functionality.

Phosphonopeptides are peptide analogs where one or more amide bonds are replaced by a phosphonamidate or phosphonate ester linkage. nih.govbeilstein-journals.org These compounds are of significant interest because their tetrahedral phosphorus center can mimic the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors. nih.govnih.gov

A primary method for synthesizing phosphonopeptides involves the use of N-protected aminoalkylphosphonochloridates. nih.govencyclopedia.pub These crucial intermediates are often prepared from precursors like this compound. The general synthetic route involves:

Modification of the Allyl Group: The allyl group is functionalized to introduce an amino group with a suitable protecting group (e.g., Cbz or Boc).

Formation of the Phosphonochloridate: The resulting N-protected aminoalkylphosphonic dichloride is selectively reacted with one equivalent of an alcohol to produce the corresponding monoester phosphonochloridate.

Coupling Reaction: This activated phosphonochloridate is then coupled with an amino acid or peptide ester to form the desired phosphonamidate bond. nih.govencyclopedia.pub

Different chlorinating agents, such as thionyl chloride or oxalyl chloride, can be used to convert phosphonic acid monoesters into the required phosphonochloridates. nih.govbeilstein-journals.org

MethodDescriptionKey Intermediate
Phosphonochloridate MethodAn N-protected aminoalkylphosphonic monoester is chlorinated and then coupled with an amino ester. nih.govencyclopedia.pubAminoalkylphosphonochloridate
Coupling Reagent MethodAn N-protected phosphonic monoester is condensed with an amino ester using a standard peptide coupling reagent like DCC or DPPA. nih.govN-protected phosphonic monoester
Atherton–Todd ReactionN-protected aminoalkylphosphinates react with carbon tetrachloride in the presence of a base to form the phosphonochloridate in situ, which then reacts with an amino ester. encyclopedia.pubAminoalkylphosphinate

The total synthesis of complex natural products is a significant field in organic chemistry that drives the development of new synthetic methods. nih.govpurdue.edu While direct examples of this compound in the total synthesis of a named natural product are specific, the incorporation of phosphonate moieties is a known strategy to create analogs of natural products with improved stability or activity. nih.govnih.gov

The synthesis of bioactive molecules often involves creating structures that can interact with biological targets. umsl.eduresearchgate.net The allyl group within this compound provides a handle for further synthetic elaboration, allowing it to be incorporated into larger, more complex molecular frameworks. For example, the double bond can be used in metathesis reactions, hydroboration-oxidation, or other transformations to build out carbon chains, which is a key aspect of synthesizing complex molecules like macrolides or polyketides. purdue.edu

Many biomedical compounds, particularly enzyme inhibitors, are designed as mimics of a substrate's transition state. nih.gov The tetrahedral geometry of the phosphonate group, derived from precursors like this compound, is an excellent mimic for the tetrahedral transition states found in enzymatic reactions such as peptide hydrolysis by proteases. nih.gov

Phosphonopeptides synthesized using methodologies involving phosphonochloridates have been widely investigated as inhibitors for various enzyme classes. nih.govbeilstein-journals.org

Enzyme ClassRole of Phosphonate MoietyExample Application
Proteases (e.g., HIV protease, metalloproteases)Mimics the tetrahedral transition state of amide bond hydrolysis. nih.govDevelopment of antiviral and anticancer agents.
D-Ala-D-Ala LigaseActs as an inhibitor by mimicking the substrate. nih.govAntibacterial drug design.
VanXPhosphonodepsidipeptides have been synthesized as inhibitors for this bacterial resistance enzyme. beilstein-journals.orgCombating antibiotic resistance.

The synthesis of these specialized inhibitors often relies on the robust chemistry of organophosphorus reagents, where this compound can serve as a fundamental starting material for introducing the key phosphonate warhead. iu.edu

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. While specific computational studies detailing the optimized geometry and electronic properties of allylphosphonic dichloride are not prevalent in the reviewed literature, the methodologies for such investigations are well-established. researchgate.netmdpi.com

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nepjol.infonih.gov A smaller energy gap generally suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net

Table 1: Common Quantum Chemical Methods for Structural and Electronic Analysis

MethodBasis Set ExampleKey Properties Calculated
Density Functional Theory (DFT)6-311++G(d,p)Optimized Geometry, Bond Lengths/Angles, HOMO/LUMO Energies, MEP
Hartree-Fock (HF)6-31G(d)Optimized Geometry, Bond Lengths/Angles, Ground State Energy
Møller-Plesset perturbation theory (MP2)cc-pVDZMore accurate electron correlation, Vibrational Frequencies

This table represents common methodologies used in computational chemistry for the analysis of organic and organophosphorus compounds. nepjol.inforesearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states. nih.govrsc.orgresearchgate.net For this compound, this includes modeling its synthesis and subsequent reactions.

One of the primary industrial syntheses of related organophosphorus compounds involves the reaction of a precursor with phosphorus trichloride (B1173362) (PCl₃). acs.org Computational methods, particularly DFT, can model the reaction pathway, for example, between allyl chloride and PCl₃. Such a study would calculate the energy barriers (activation energies) for each step of the proposed mechanism, helping to determine the most likely reaction pathway. nii.ac.jp For example, a theoretical calculation on a related phosphonate (B1237965) reaction revealed that a monomolecular transition state was energetically more favorable than a bimolecular one by approximately 5.5 kJ/mol. nii.ac.jp

Furthermore, computational models can be used to understand the mechanisms of reactions where this compound serves as a reactant. For instance, its condensation with diamines to form phosphonamides is a key synthetic application. google.com Theoretical modeling can illuminate the stereoselectivity of such reactions by comparing the energy profiles of different stereochemical pathways, guiding the rational design of chiral catalysts and reaction conditions. nih.govacs.org The ability to calculate the energies of transition states and intermediates provides a powerful predictive capacity, allowing researchers to screen potential reactions and optimize conditions before undertaking extensive experimental work. nih.govmit.edursc.org

Theoretical Simulations of Material Interactions (e.g., Phosphonate Binding to Surfaces)

The interaction of phosphonates, derived from the hydrolysis of compounds like this compound, with various material surfaces is critical for applications ranging from corrosion inhibition to the formation of self-assembled monolayers (SAMs) for electronic devices. Theoretical simulations provide an atomistic understanding of these binding processes.

Computational studies have extensively investigated the adsorption of phosphonic acids on metal oxide surfaces. Using DFT, researchers have modeled the binding of phosphonates to aluminum oxide (AlOₓ), revealing that the thermodynamically preferred binding mode—be it monodentate, bidentate, or tridentate—is highly dependent on the surface structure and the presence of water. nii.ac.jpnrel.gov These simulations have shown that phosphonates generally bind more strongly to aluminum oxide than carboxylates. nii.ac.jp

Similar theoretical studies on zinc oxide (ZnO) surfaces have combined DFT calculations with experimental techniques to provide a detailed picture of phosphonate binding modes and the resulting molecular orientation and packing density in SAMs. acs.org On calcite (CaCO₃) surfaces, molecular dynamics simulations have been used to investigate the adsorption of various organic phosphonates. These simulations reveal that phosphonates interact strongly with calcite surfaces, primarily through electrostatic interactions between the phosphonic group's oxygen atoms and the surface's calcium ions, as well as through hydrogen bonding. rsc.orgresearchgate.net The strength of this adsorption was found to correlate with the number of phosphonic groups in the molecule. rsc.org

Table 2: Summary of Theoretical Findings on Phosphonate-Surface Interactions

Phosphonate DerivativeSurface MaterialComputational MethodKey Findings
Alkyl Phosphonic AcidsAluminum Oxide (AlOₓ)DFTBinding mode (mono-, bi-, tridentate) depends on surface structure and water content. Stronger binding than carboxylates. nii.ac.jpnrel.gov
Aromatic & Alkyl Phosphonic AcidsZinc Oxide (ZnO)DFTAromatic phosphonates form denser monolayers with more bidentate binding; alkyl phosphonates show lower density with more tridentate binding. acs.org
Various Organic PhosphonatesCalcite (CaCO₃)Molecular DynamicsStrong adsorption at stepped dihedral sites via electrostatic interactions and hydrogen bonding. Adsorption strength increases with the number of phosphonate groups. rsc.orgresearchgate.net

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity-Toxicity Relationship (QSTTR) models, is a powerful computational strategy for forecasting the reactivity and biological activity of chemicals based on their molecular structure. rsc.orgntu.edu.sg This approach is widely applied to organophosphorus compounds to predict properties like toxicity, rates of hydrolysis, and enzyme inhibition capabilities without the need for extensive experimental testing. nih.govijcce.ac.ir

These models are built by correlating calculated molecular descriptors (e.g., electronic properties, steric factors, lipophilicity) with experimentally observed activities. mit.edu For organophosphates, QSAR models have been successfully developed to predict bimolecular rate constants for their binding to enzymes like acetylcholinesterase, trypsin, and chymotrypsin. mit.eduijcce.ac.ir The descriptors used in these models often characterize properties such as electrophilicity, van der Waals interactions, and electrostatic charges, providing mechanistic insights into the compound-enzyme interactions. mit.edu

Recently, a new model was developed to predict the reaction barriers in the alkaline hydrolysis of 122 organophosphate compounds, demonstrating superior performance over previous QSAR models with significantly lower root mean squared errors. nih.gov Such models can be used to estimate the environmental fate of compounds like this compound by predicting their hydrolysis rates. rsc.org Similarly, interspecies QSTTR models have been created to extrapolate acute toxicity data from one species (e.g., rats) to another (e.g., mice), which is valuable for risk assessment. ntu.edu.sg These predictive tools are crucial for prioritizing which novel compounds require more intensive experimental investigation and for filling data gaps for existing chemicals. ijcce.ac.ir

Advanced Analytical Methodologies in Allylphosphonic Dichloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of allylphosphonic dichloride and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H, ^13C, ^31P)

NMR spectroscopy is the most powerful tool for the structural analysis of this compound in solution. The presence of three NMR-active nuclei, ^1H, ^13C, and ^31P (100% natural abundance), provides a comprehensive picture of the molecular framework. nih.govjeol.com

^1H NMR: The proton NMR spectrum provides information about the allyl group. The protons on the double bond (vinyl group) and the methylene group adjacent to the phosphorus atom exhibit characteristic chemical shifts and complex splitting patterns due to both proton-proton (H-H) and phosphorus-proton (P-H) couplings. The methylene protons (P-CH₂-) are typically observed as a doublet of doublets due to coupling with the adjacent vinyl proton and the ^31P nucleus. The vinyl protons show complex multiplets resulting from geminal, cis, and trans H-H couplings, as well as P-H couplings over multiple bonds.

^13C NMR: The carbon NMR spectrum reveals the three distinct carbon environments of the allyl group. A key feature in the ^13C{^1H} decoupled spectrum is the splitting of carbon signals due to coupling with the ^31P nucleus (^nJCP). The carbon atom directly bonded to the phosphorus (P-C) exhibits the largest coupling constant (^1JCP), which can exceed 100 Hz. jeol.com The other two carbons of the allyl group show smaller, but often observable, two-bond (^2JCP) and three-bond (^3JCP) couplings. nih.gov

^31P NMR: Phosphorus-31 NMR is highly diagnostic for phosphorus-containing compounds due to its wide chemical shift range and high sensitivity. huji.ac.il this compound is expected to show a single resonance in the phosphonyl halide region of the ^31P NMR spectrum. The specific chemical shift is sensitive to the electronic environment of the phosphorus atom, confirming the presence of the P(=O)Cl₂ group. For phosphonic acid dichlorides, the chemical shift is typically in the range of +30 to +50 ppm relative to 85% H₃PO₄. nih.gov

A summary of expected NMR spectral data is presented below.

NucleusGroupExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Coupling Constants (J, Hz)
^1HP-CH₂-~3.0 - 4.0Doublet of Doublets (dd)^2JPH, ^3JHH
^1H-CH=CH₂~5.5 - 6.5Multiplet (m)^2JHH, ^3JHH(cis), ^3JHH(trans), ^nJPH
^13CP-CH₂-~35 - 50Doublet (d)^1JPC > 100 Hz
^13C-CH=~120 - 130Doublet (d)^2JPC
^13C=CH₂~130 - 140Doublet (d)^3JPC
^31P-P(=O)Cl₂~30 - 50Multiplet (m) or Singlet (s)¹^nJPH
¹ Multiplicity depends on whether the spectrum is proton-decoupled.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to specific bond vibrations.

P=O Stretch: A strong absorption band is expected in the IR spectrum between 1250 and 1300 cm⁻¹, which is characteristic of the phosphoryl (P=O) stretching vibration.

P-Cl Stretch: The phosphorus-chlorine bond vibrations are expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 450 and 600 cm⁻¹. researchgate.net These may be observed in both IR and Raman spectra.

Allyl Group Vibrations: The C=C stretching vibration of the allyl group typically appears around 1640 cm⁻¹. The C-H stretching vibrations for the sp² hybridized carbons (=C-H) are found just above 3000 cm⁻¹, while those for the sp³ hybridized carbon (-CH₂-) are found just below 3000 cm⁻¹. msu.edu Various C-H bending vibrations are also present in the fingerprint region (600-1450 cm⁻¹).

Raman spectroscopy is complementary to IR and is particularly useful for detecting the symmetric vibrations and the C=C double bond.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
C-H Stretch (sp²)=C-H3050 - 3150Medium
C-H Stretch (sp³)-CH₂-2850 - 2960Medium
C=C Stretch-CH=CH₂1630 - 1650Medium-Weak
P=O Stretch-P(=O)-1250 - 1300Strong
P-Cl Stretch-P-Cl450 - 600Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The compound has a molecular weight of approximately 159 g/mol .

In electron ionization mass spectrometry (EI-MS), the mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic M+2 and M+4 peaks, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). Common fragmentation pathways for organophosphorus halides include the loss of a chlorine atom ([M-Cl]⁺), cleavage of the P-C bond to generate an allyl cation ([C₃H₅]⁺), and other rearrangements. libretexts.orgyoutube.com The ionization energy for this compound has been determined to be 10.54 eV.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to analyze derivatives or hydrolysis products of this compound, often showing a prominent protonated molecule ([M+H]⁺) with reduced fragmentation.

Chromatographic Separation Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. Due to its reactive nature and susceptibility to hydrolysis, chromatographic conditions must be carefully chosen.

Reversed-phase HPLC (RP-HPLC) using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water) is a common approach. Given the polarity of the phosphonic dichloride group and its potential hydrolysis to the more polar phosphonic acid, hydrophilic interaction liquid chromatography (HILIC) could also be an effective separation mode. Detection is typically achieved using a UV detector, as the allyl group has some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS).

Thermal Analysis Methods (e.g., Thermogravimetric Analysis for Polymer Char Yield)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials. This technique is particularly important when this compound is incorporated into polymers to impart flame retardancy. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).

When a polymer containing phosphorus is heated, it often degrades to form a thermally stable carbonaceous residue known as char. This char layer acts as a barrier, insulating the underlying polymer from the heat source and reducing the release of flammable volatile compounds. mdpi.comresearchgate.net The percentage of material remaining at high temperatures (e.g., 700 °C) is called the char yield. A higher char yield is directly correlated with improved flame retardant performance. researchgate.netdoi.org TGA is thus used to quantify the increase in char yield of a polymer after modification with this compound.

Polymer SamplePhosphorus Content (%)Decomposition Temp. (T₅%, °C)¹Char Yield at 700°C (wt. %)
Base Polymer (e.g., Polystyrene)0385< 1
Modified Polymer236015
Modified Polymer535035
¹ Temperature at which 5% weight loss occurs. Data is representative.

Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. It is highly relevant for studying substrates that have been modified with this compound, for example, to improve adhesion or impart new surface properties.

By irradiating a surface with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. When a metal oxide surface is treated with this compound (or its hydrolyzed phosphonic acid form), XPS can confirm the presence of phosphorus on the surface through the detection of the P 2p and P 2s photoelectron peaks. researchgate.net High-resolution scans of the P 2p, O 1s, C 1s, and Cl 2p regions can provide insight into the chemical bonding at the interface, for instance, confirming the formation of P-O-Metal bonds. nih.govacs.org

Core LevelExpected Binding Energy (eV)Information Provided
P 2p133 - 135Confirms presence of phosphorus; chemical state (e.g., phosphonate (B1237965), phosphate). efmi-ichdvo.ru
Cl 2p198 - 201Indicates presence of chloride (if unreacted or as a salt).
O 1s530 - 534Distinguishes between P=O, P-O-C, and substrate oxide (e.g., M-O). nih.gov
C 1s284 - 288Identifies C-C/C-H, C-P, and potential C-O bonds.

X-ray Powder Diffraction Analysis

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique used to determine the crystalline structure of materials. It provides information on the phase, crystal structure, and crystallite size of a sample. In the context of this compound research, XRPD would be an essential tool for solid-state characterization.

However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray powder diffraction data for this compound. Consequently, key crystallographic parameters such as lattice parameters (a, b, c, α, β, γ), space group, and unit cell volume for this compound have not been experimentally determined or reported.

Theoretically, a predicted powder diffraction pattern could be calculated if the crystal structure were determined through computational modeling methods. However, no such theoretical studies appear to be available in the current body of scientific literature.

In the absence of experimental or theoretical diffraction data, a detailed analysis of the crystalline properties of this compound remains an open area for future investigation.

Future Research Directions and Unexplored Avenues

Sustainable and Green Synthesis Protocols for Allylphosphonic Dichloride

Current synthetic routes to organophosphorus compounds often rely on traditional methods that can be resource-intensive and generate hazardous waste. researchgate.net The future of this compound synthesis lies in the adoption of green chemistry principles to enhance environmental safety and efficiency. rsc.orgacs.org

A primary area for development is the replacement of conventional Lewis acid catalysts, such as aluminum chloride, with recyclable and less toxic alternatives. Supported acidic ionic liquids, for instance, offer a promising path forward. mdpi.com These catalysts, immobilized on solid supports like chitosan, can provide a homogeneous reaction environment while allowing for easy separation and reuse, drastically reducing waste streams. researchgate.netbeilstein-journals.org Research into phosphonium-based ionic liquids also presents an opportunity for creating novel catalytic systems. researchgate.netnih.gov

Another key avenue is the exploration of alternative energy sources and solvent systems. Methodologies employing microwave irradiation or visible-light-driven reactions could offer milder reaction conditions and improved energy efficiency. rsc.org The use of water or other environmentally benign solvents, potentially facilitated by micellar catalysis, could replace hazardous organic solvents, further aligning the synthesis with green chemistry standards.

Table 1: Comparison of Traditional vs. Prospective Green Synthesis Protocols

Expanded Applications in Emerging Technologies (e.g., Optoelectronics, Biosensors)

The true potential of this compound may be realized by leveraging its unique chemical properties for new applications in high-growth technological sectors.

Biosensors: The phosphonate (B1237965) group, readily derived from the dichloride, is an excellent ligand for metal oxides and can form robust self-assembled monolayers (SAMs) on various surfaces. nih.govresearchgate.net This property is highly valuable for the fabrication of biosensors. nih.govnih.gov For example, surfaces functionalized with phosphonic acids can be used to immobilize biomolecules like enzymes or antibodies for detecting specific analytes. nih.gov The strong binding of phosphonates to surfaces like silicon or tin oxide provides greater stability compared to traditional silane-based chemistry, which is critical for developing durable and reproducible biosensing platforms. nih.goviciq.org These functionalized surfaces could be used in various sensing techniques, including electrochemical, fluorescence, and localized surface plasmon resonance (LSPR) methods. researchgate.netresearchgate.net

Table 2: Potential Roles of this compound Derivatives in Emerging Technologies

Rational Design of Tailored Derivatives for Enhanced Specificity

The versatility of this compound stems from its two reactive centers: the P-Cl bonds and the C=C double bond. Future research should focus on the rational design of derivatives where each part of the molecule is tailored for a specific function. unibo.it

Standard organophosphorus synthesis methods, such as the Michaelis-Arbuzov and cross-coupling reactions, can be adapted to create a wide array of phosphonate esters from the dichloride precursor. frontiersin.org Furthermore, the allyl group is amenable to a variety of classic organic transformations. For example, epoxidation, dihydroxylation, or thiol-ene "click" reactions on the double bond could introduce new functional handles.

This dual functionality allows for the creation of bifunctional molecules. One could envision a derivative where the phosphonate end is designed to anchor to a specific metal oxide surface, while the functional group at the terminus of the three-carbon chain is tailored to bind a target analyte or catalyze a specific reaction. mdpi.com Such rationally designed molecules could find use as highly specific surface linkers, catalysts, or components of advanced materials. mdpi.com

Deeper Mechanistic Understanding via Advanced In Situ Analysis

A significant frontier in the study of this compound is gaining a deeper understanding of its reaction mechanisms through real-time, in situ analysis. Traditional analytical methods often rely on analyzing the final product, leaving the transient intermediates and reaction kinetics poorly understood.

Advanced process analytical technologies (PAT), such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide a window into the reaction as it occurs. acs.orgmt.com These techniques are particularly powerful for studying highly reactive and moisture-sensitive organometallic reactions, such as the Grignard reactions often used to form P-C bonds. researchgate.netfraunhofer.de By monitoring the concentration of reactants, intermediates, and products in real-time, researchers can optimize reaction conditions, identify bottlenecks, and ensure process safety. acs.org For example, in situ monitoring could precisely determine the initiation and completion of a reaction involving this compound, preventing the accumulation of unreacted reagents and improving yield and safety. nih.govnih.gov This level of mechanistic insight is crucial for scaling up sustainable synthesis protocols and for the precise manufacturing of tailored derivatives.

Table 3: Application of In Situ Analytical Techniques to this compound Chemistry

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for allylphosphonic dichloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound is commonly synthesized via interfacial polycondensation, where parameters such as reaction time, temperature, base concentration, and molar ratios of reactants (e.g., diols or aromatic compounds) significantly influence yield and polymer viscosity. For example, vapor-liquid interfacial polycondensation with diols has been optimized using second-order central composite rotatable experimental designs to evaluate individual and synergistic effects of variables . Techniques like gas chromatography (GC) and Fourier-transform infrared spectroscopy (FTIR) are critical for monitoring reaction progress and purity .

Q. How should researchers characterize the physical and chemical properties of this compound to ensure accurate data reporting?

  • Methodological Answer : Key properties like density, viscosity, and vapor pressure can be measured using calibrated instruments and fitted to empirical equations (e.g., Andrade equation for viscosity, Antoine equation for vapor pressure). For instance, density data for phenylphosphonic dichloride were modeled with second-order polynomials, ensuring reproducibility across studies . Researchers must adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental descriptions, including purity verification via NMR or elemental analysis .

Advanced Research Questions

Q. What experimental design strategies are recommended for investigating the simultaneous effects of multiple variables on this compound synthesis?

  • Methodological Answer : Central composite rotatable designs (CCRD) are effective for multivariable optimization. For example, a CCRD was used to study the effects of reaction time (10–30 hours), temperature (20–60°C), and base concentration (1–3 M) on polyphosphonate yield and inherent viscosity. Response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . Statistical software (e.g., Design-Expert) aids in analyzing interactions between variables and predicting outcomes.

Q. How can conflicting data in the literature regarding the reactivity or stability of this compound be systematically addressed?

  • Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., humidity, temperature) or analytical methods. To resolve discrepancies, researchers should:

  • Replicate experiments under standardized conditions, controlling variables like moisture (using inert atmospheres) .
  • Cross-validate results using multiple techniques (e.g., GC-MS and FTIR for decomposition product analysis) .
  • Perform error propagation analysis to quantify uncertainties in measurements, as outlined in toxicological profile guidelines .

Q. What methodologies are appropriate for assessing the environmental fate and degradation pathways of this compound under varying conditions?

  • Methodological Answer : Studies on methylphosphonic dichloride’s degradation under humidity, temperature, and UV light provide a framework. Researchers can:

  • Use environmental chambers to simulate conditions (e.g., 25–50°C, 30–70% relative humidity) and track degradation via GC-MS .
  • Analyze hazardous byproducts (e.g., hydrogen chloride, phosphorus oxides) using FTIR or ion chromatography .
  • Apply kinetic models to predict half-lives and persistence in different ecosystems.

Data Reporting and Reproducibility

Q. How should experimental protocols for this compound synthesis be documented to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines:

  • Describe procedures in sufficient detail (e.g., stoichiometry, solvent purification, inert gas use) .
  • Report characterization data (e.g., 1^1H/31^31P NMR, melting points) for all novel compounds.
  • Include raw data and statistical analyses in supplementary materials to enable independent validation .

Q. What are the best practices for analyzing and presenting contradictory toxicity data for this compound?

  • Methodological Answer :

  • Conduct systematic reviews of organophosphate toxicology, extrapolating mechanisms from structurally similar compounds .
  • Use in vitro assays (e.g., cell viability tests) and in vivo models to assess acute toxicity, prioritizing studies under controlled OECD guidelines.
  • Clearly report limitations (e.g., lack of LC50_{50} data) and propose targeted experiments to fill gaps .

Tables for Key Data

Table 1 : Optimal Reaction Conditions for this compound Synthesis

ParameterRange TestedOptimal ValueImpact on Yield/ViscosityReference
Reaction Time10–30 hours20 hoursMaximizes yield (85%)
Temperature20–60°C40°CBalances reactivity/stability
Base Concentration1–3 M2 MEnhances inherent viscosity

Table 2 : Physical Property Measurement Techniques

PropertyMethodKey Equation/ModelReference
DensityCalibrated pycnometerSecond-order polynomial
Vapor PressureStatic manometryAntoine equation
ViscosityUbbelohde viscometerAndrade equation

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.